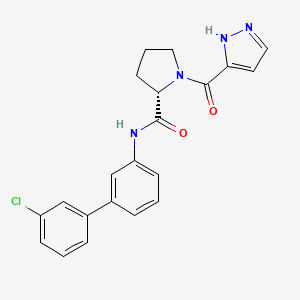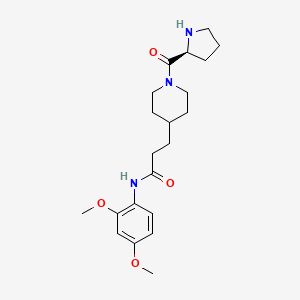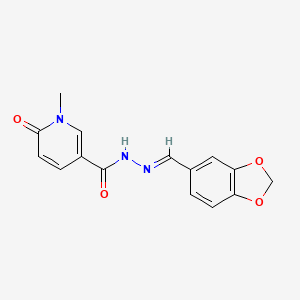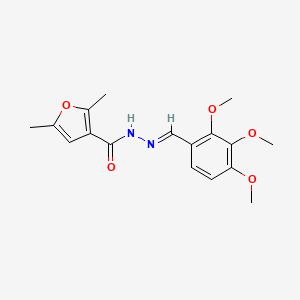![molecular formula C19H28N4O3 B5591666 8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a diazaspiro[5.5]undecane derivative, a class known for its diverse chemical and biological properties. These compounds have been synthesized through various methods, involving spirocyclization and multicomponent reactions, highlighting their complex structure and potential applications in different fields excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves intramolecular spirocyclization of pyridine substrates, where the reaction includes in situ activation followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Another approach involves reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under refluxing conditions without a catalyst (Ahmed et al., 2012). These methods highlight the versatility and complexity in synthesizing such compounds.
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives' molecular structures have been elucidated through various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure and spectroscopic analysis of certain derivatives have revealed detailed insights into their molecular frameworks and stereochemistry, demonstrating the intricate nature of these compounds (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various organic transformations, such as Michael addition reactions and multicomponent reactions (MCRs), leading to a wide range of functionalized products. These reactions underscore the compounds' utility in synthetic organic chemistry and their potential for further chemical modifications (Li et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing substituted 3,9-diazaspiro[5.5]undecanes via intramolecular spirocyclization, highlighting the compound's relevance in chemical synthesis and potential applications in creating bioactive molecules (Parameswarappa & Pigge, 2011). This synthetic approach underscores the versatility and adaptability of the diazaspiro[5.5]undecane framework for further chemical modifications and applications.
Bioactivity and Potential Therapeutic Applications
A comprehensive review discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and/or containing a carbonyl group at position 2. These compounds have been considered for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, indicating the significant therapeutic potential of the diazaspiro[5.5]undecane derivatives (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been reported, showcasing the compound's potential as antihypertensive agents. These findings contribute to the understanding of the structure-activity relationship necessary for designing effective antihypertensive drugs and highlight the therapeutic relevance of diazaspiro[5.5]undecane derivatives in cardiovascular disease management (Caroon et al., 1981).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions, and any compound intended for use as a drug would need to undergo extensive testing to determine its safety .
Orientations Futures
Propriétés
IUPAC Name |
8-(2-ethylpyrimidine-5-carbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-3-16-20-11-15(12-21-16)18(25)23-8-4-6-19(14-23)7-5-17(24)22(13-19)9-10-26-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRIGBPVACJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)
